Correction of Misattributed Bioactivity: 4-[2-(Dimethylamino)ethyl]benzoic Acid Does Not Share the 123 nM IC50 of the EP4 Antagonist 'Compound 4f'
Multiple vendor listings falsely attribute an IC50 of 123 nM for PGE2-induced TNFα inhibition to 4-[2-(dimethylamino)ethyl]benzoic acid. Primary literature confirms this activity belongs to 'compound 4f', a 6-alkyl-substituted-3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid, which is a structurally distinct EP4 antagonist [1]. The target compound has no published biological activity at this target, representing a critical point of negative differentiation for users seeking to avoid misidentified research tools.
| Evidence Dimension | Misattributed bioactivity claim vs. ground truth from primary literature |
|---|---|
| Target Compound Data | No validated EP4 antagonist activity or published IC50 for PGE2-induced TNFα modulation. |
| Comparator Or Baseline | Compound 4f (a dimethyl-benzoic acid EP4 antagonist) with a confirmed IC50 of 123 nM for the target. |
| Quantified Difference | The 123 nM claim is wholly misattributed; the quantitative difference is complete (activity vs. no known activity). |
| Conditions | Ex vivo LPS-stimulated human whole blood assay for TNFα reduction. |
Why This Matters
This prevents procurement of an incorrect compound for EP4/anti-inflammatory research and highlights the necessity of verifying vendor-supplied bioactivity data against primary literature.
- [1] Blanco, M. J., et al. (2016). 'Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists'. Bioorganic & Medicinal Chemistry Letters. View Source
